![molecular formula C17H24BrNO B5861967 N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide](/img/structure/B5861967.png)
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide, also known as BDCRB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDCRB belongs to the class of amides and is a white crystalline solid with a molecular weight of 397.9 g/mol.
Mécanisme D'action
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide acts as a potent inhibitor of the mitochondrial F1Fo-ATP synthase, which is responsible for the production of ATP in the mitochondria. By inhibiting this enzyme, N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide disrupts the energy production process in cancer cells, leading to cell death. N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the energy production process in the mitochondria. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which reduces the formation of plaques in Alzheimer's disease. N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has also been studied for its antibacterial and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has several advantages for lab experiments, including its potent inhibitory effects on the mitochondrial F1Fo-ATP synthase, its ability to induce apoptosis in cancer cells, and its ability to inhibit the aggregation of amyloid-beta peptides. However, N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide. One area of research is the development of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide involves a multi-step process that includes the reaction of 4-bromo-2,3-dimethylbenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting intermediate with 3-chloropropanoic acid. The final step involves the reduction of the carboxylic acid group to an amide using sodium borohydride.
Applications De Recherche Scientifique
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has also been studied for its antibacterial and antiviral properties.
Propriétés
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO/c1-12-13(2)16(10-9-15(12)18)19-17(20)11-8-14-6-4-3-5-7-14/h9-10,14H,3-8,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLWGYYZPMZUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.